molecular formula C10H14ClNO2 B2673682 4-(Aminomethyl)chroman-4-ol hydrochloride CAS No. 80096-60-2

4-(Aminomethyl)chroman-4-ol hydrochloride

Cat. No.: B2673682
CAS No.: 80096-60-2
M. Wt: 215.68
InChI Key: RFCPZINYUKLKDH-UHFFFAOYSA-N
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Description

4-(Aminomethyl)chroman-4-ol hydrochloride is a chemical compound with the molecular formula C10H14ClNO2 and a molecular weight of 215.68 g/mol It is a derivative of chroman, a bicyclic organic compound, and contains an aminomethyl group and a hydroxyl group attached to the chroman ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Aminomethyl)chroman-4-ol hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with chroman-4-one as the starting material.

    Reduction: Chroman-4-one is reduced to chroman-4-ol using a reducing agent such as sodium borohydride (NaBH4) under mild conditions.

    Aminomethylation: The chroman-4-ol is then subjected to aminomethylation using formaldehyde and ammonium chloride in the presence of a catalyst like hydrochloric acid (HCl) to introduce the aminomethyl group.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the aminomethylated product with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(Aminomethyl)chroman-4-ol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be reduced to its corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Various nucleophiles such as halides, amines, and thiols

Major Products Formed

    Oxidation: Formation of chroman-4-one derivatives

    Reduction: Formation of chroman-4-amine derivatives

    Substitution: Formation of substituted chroman derivatives

Scientific Research Applications

4-(Aminomethyl)chroman-4-ol hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and as a pharmacological agent.

    Industry: It is used in the development of new materials and as an intermediate in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(Aminomethyl)chroman-4-ol hydrochloride involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The hydroxyl group can participate in redox reactions, affecting cellular redox balance. These interactions can modulate enzyme activity, signal transduction pathways, and other cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Aminomethyl)chroman-4-one
  • 4-(Hydroxymethyl)chroman-4-ol
  • 4-(Methylamino)chroman-4-ol

Uniqueness

4-(Aminomethyl)chroman-4-ol hydrochloride is unique due to the presence of both an aminomethyl group and a hydroxyl group on the chroman ring. This dual functionality allows it to participate in a wide range of chemical reactions and biological interactions, making it a versatile compound in research and industrial applications.

Properties

IUPAC Name

4-(aminomethyl)-2,3-dihydrochromen-4-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2.ClH/c11-7-10(12)5-6-13-9-4-2-1-3-8(9)10;/h1-4,12H,5-7,11H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFCPZINYUKLKDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=CC=CC=C2C1(CN)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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